7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline
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Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline is commonly found in various natural compounds, such as Cinchona alkaloids .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to their wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Mechanism of Action
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed using the quinoline nucleus . The future of quinoline research lies in the development of new synthetic routes and the discovery of new biological and pharmacological activities.
Properties
IUPAC Name |
7-bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-14-7-15-12(2-1-5-18-15)6-16(14)20-10-13-9-19(13)8-11-3-4-11/h1-2,5-7,11,13H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIMNJHARGQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=C(C=C4C(=C3)C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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